molecular formula C13H12F3NS B13370686 N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine

N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine

Cat. No.: B13370686
M. Wt: 271.30 g/mol
InChI Key: ZKNGJBXQYQPZDR-UHFFFAOYSA-N
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Description

N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine is an organic compound that features both a thienyl group and a trifluoromethylbenzyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Properties

Molecular Formula

C13H12F3NS

Molecular Weight

271.30 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C13H12F3NS/c14-13(15,16)12-6-2-1-4-10(12)8-17-9-11-5-3-7-18-11/h1-7,17H,8-9H2

InChI Key

ZKNGJBXQYQPZDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CS2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine typically involves the reaction of 2-thienylmethylamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The amine group can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thienylmethyl)-N-[2-(trifluoromethyl)phenyl]amine
  • N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]acetamide
  • N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]pyridine

Uniqueness

N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine is unique due to the combination of the thienyl and trifluoromethylbenzyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in pharmaceutical compounds.

Biological Activity

N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thienylmethyl group and a trifluoromethylbenzyl moiety, which contribute to its unique properties. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F3N
  • Molecular Weight : 241.23 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing trifluoromethyl groups have been linked to anticancer properties. For instance, fluorinated benzylamines have demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells .
  • Antimicrobial Properties : The presence of nitrogen and sulfur in the structure may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to antimicrobial effects.

Pharmacological Effects

  • Inhibition of Specific Pathways :
    • Similar compounds have shown the ability to inhibit specific receptors such as CCR2, which is involved in inflammatory responses . This suggests that this compound may also modulate inflammatory pathways.
  • Mutagenicity Studies :
    • Related benzylamine derivatives have been studied for their mutagenic potential. For example, N-nitrosobenzyl compounds exhibited mutagenic activity in bacterial assays, suggesting that structural analogs could also possess similar risks .

Case Study 1: Anticancer Activity

A study on fluorinated benzylamino compounds indicated significant antiproliferative activity against lung and breast cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways essential for cancer cell survival .

Case Study 2: CCR2 Antagonism

Research on related compounds revealed that certain derivatives acted as potent antagonists of the CCR2 receptor, showing binding affinities in the nanomolar range. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
(2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-{[2-(1-piperidinyl)ethyl]amino}-2-(3-thienyl)acetamideCCR2 Antagonist30-39
N-nitrosobenzylureaMutagenicityNot specified
Fluorinated benzylamino derivativesAntiproliferativeVaries

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